1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups
Scientific Research Applications
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the field of anticancer research.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study various biological pathways and interactions due to its potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the oxadiazole ring and the pyrrolidin-2-one structure. Key steps may include:
Pd-catalyzed C-N cross-coupling reactions: to form the oxadiazole ring.
Aza-Michael addition: and Bischler–Napieralski reaction for the construction of the pyrrolidin-2-one core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the oxadiazole and pyrrolidin-2-one moieties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: These compounds also feature the benzo[d][1,3]dioxole structure and are used in various synthetic applications.
Uniqueness
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-18(2,3)17-19-16(25-20-17)12-7-15(22)21(9-12)8-11-4-5-13-14(6-11)24-10-23-13/h4-6,12H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOZVDROZFXTKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2CC(=O)N(C2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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